An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride, a key building block in medicinal chemistry. We will delve into its chemical properties, explore its synthesis and reactivity, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique characteristics of this versatile molecule.
Introduction: A Versatile Scaffold for Medicinal Chemistry
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a bromine atom, and a fluorine atom on a methylated benzene ring, offers multiple points for chemical modification. This allows for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1][2] The sulfonyl chloride moiety readily reacts with nucleophiles, such as amines, to form stable sulfonamides, a well-established pharmacophore present in a wide range of therapeutic agents.[3][4]
Physicochemical and Spectroscopic Properties
While specific experimental data for 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is not extensively published, we can infer its properties based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride and Related Compounds
| Property | 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride | 5-Bromo-2-methylbenzenesulfonyl chloride[5] | 4-Bromobenzenesulfonyl chloride[6] |
| CAS Number | 874804-12-3[7] | 69321-56-8[8] | 98-58-8 |
| Molecular Formula | C₇H₅BrClFO₂S[7] | C₇H₆BrClO₂S | C₆H₄BrClO₂S |
| Molecular Weight | 287.54 g/mol [7] | 269.54 g/mol | 255.51 g/mol |
| Appearance | Likely a solid, given related structures | Solid | Beige Powder Solid |
| Melting Point | Not reported | Not reported | 73-76 °C |
| Boiling Point | Not reported | 333.1°C at 760 mmHg (Predicted) | Not applicable |
| Solubility | Expected to be soluble in organic solvents and reactive with water | Soluble in organic solvents | Reacts with water |
Spectroscopic Characterization
The structural features of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride would give rise to a distinct spectroscopic signature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and each other. A singlet corresponding to the methyl group protons would also be present.
-
¹³C NMR : The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the bromine, fluorine, chlorine, and sulfur atoms would show characteristic chemical shifts.
-
¹⁹F NMR : A single resonance would be observed for the fluorine atom, with its chemical shift and coupling constants providing valuable structural information.[9]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) typically found in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹.[10][11] Aromatic C-H and C=C stretching vibrations would also be observed.
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (287.54 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine and one chlorine atom.[12]
Synthesis and Reactivity
The synthesis of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride typically starts from the corresponding aniline, 5-Bromo-4-fluoro-2-methylaniline. The most common method for converting an aniline to a sulfonyl chloride is through a Sandmeyer-type reaction, which involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[13]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
This protocol is a representative procedure based on established methods for the synthesis of benzenesulfonyl chlorides from anilines.[13]
Materials:
-
5-Bromo-4-fluoro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 0 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Reactivity Profile
The reactivity of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is governed by the interplay of its functional groups.
-
Sulfonyl Chloride: This group is a powerful electrophile and readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form sulfonamides.[4] The presence of an ortho-methyl group has been shown to accelerate the rate of nucleophilic substitution at the sulfonyl sulfur, a phenomenon attributed to "steric acceleration".[14]
-
Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents.
-
Fluorine Atom: The fluorine atom can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group in the para position.
Applications in Drug Discovery
The unique structural features of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride make it a highly valuable building block for the synthesis of biologically active molecules.
Synthesis of Sulfonamide-Based Therapeutics
The primary application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including antibiotics, diuretics, and anticancer agents.[3][15]
Materials:
-
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride
-
Primary or secondary amine (1.0 eq)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (as a solvent)
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add a solution of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude sulfonamide.
-
Purify the product by column chromatography or recrystallization.
Role in the Development of SIRT6 Activators
The precursor to our title compound, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are known activators of Sirtuin 6 (SIRT6).[16] SIRT6 is a lysine deacetylase that plays a crucial role in regulating glucose metabolism, DNA repair, and inflammation, making it an attractive therapeutic target for age-related diseases and cancer.[16] This connection highlights the potential of 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride as a scaffold for the development of novel SIRT6 modulators.
Caption: Drug discovery workflow utilizing the target compound.
Safety and Handling
-
Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage .[17] It is also likely to be harmful if swallowed or inhaled. Contact with water may liberate toxic gas.[17]
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.[17]
-
-
First Aid:
-
In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes.
-
If inhaled, move to fresh air.
-
If swallowed, do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[6]
-
Conclusion
5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the facile synthesis of diverse libraries of compounds for biological screening. While specific data for this compound is limited, its utility can be inferred from the rich chemistry of its structural analogues. As our understanding of complex biological pathways continues to grow, molecules like 5-Bromo-4-fluoro-2-methylbenzenesulfonyl chloride will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.
References
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Leading Supplier of Specialty Chemicals. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Retrieved from [Link]
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MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride. Retrieved from [Link]
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